molecular formula C18H9N3O2 B159762 Meridine CAS No. 129722-90-3

Meridine

Cat. No.: B159762
CAS No.: 129722-90-3
M. Wt: 299.3 g/mol
InChI Key: QSJNAFJALFWFMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Meridine is a pyridoacridine alkaloid first isolated from marine sponges, notably Ecionemia geoides and Corticium sp. . Its structure, confirmed via single-crystal X-ray diffraction, consists of a pentacyclic framework with fused pyridine and acridine rings . This compound exhibits moderate cytotoxicity against human bladder cancer cell lines (e.g., TSU-Pr1 and 5637), with IC50 values ranging from 3 to 7 μM . Its mechanism of action includes telomerase inhibition and reactive oxygen species (ROS)-mediated DNA damage .

Properties

CAS No.

129722-90-3

Molecular Formula

C18H9N3O2

Molecular Weight

299.3 g/mol

IUPAC Name

6,10,20-triazapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2(7),4,9,11,13(21),14,16,18-nonaene-3,8-dione

InChI

InChI=1S/C18H9N3O2/c22-12-6-8-20-17-14(12)15-13-10(5-7-19-16(13)18(17)23)9-3-1-2-4-11(9)21-15/h1-8H,(H,20,22)

InChI Key

QSJNAFJALFWFMT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C(=N2)C5=C(C(=O)C4=NC=C3)NC=CC5=O

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=N2)C5=C(C(=O)C4=NC=C3)NC=CC5=O

Synonyms

meridine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Source Comparison

Meridine belongs to the pyridoacridine alkaloid family, which includes both natural and synthetic derivatives. Key analogs are summarized below:

Compound Source Structural Features Target Cells IC50 Key Mechanisms
This compound Ecionemia geoides, Corticium sp. Pentacyclic pyridoacridine with fused N-heterocycles Bladder (TSU-Pr1, 5637) 3–7 μM Telomerase inhibition, ROS generation
Ecionine A Ecionemia geoides Pyridoacridine with imine moiety Bladder (TSU-Pr1) 5–10 μM DNA intercalation, topoisomerase inhibition
Ecionine B Ecionemia geoides Structural isomer of Ecionine A Bladder (5637) 7–12 μM Similar to Ecionine A
Biemnadin Marine sponges Tetracyclic pyridoacridine Superficial bladder cancer >20 μM Weak DNA binding
Ascididemin Tunicates (Cystodytes spp.) Phenanthrolinone core Leukemia, colon cancer 0.1–2 μM Topoisomerase II inhibition, ROS induction
Shermilamine B Stylotella aurantium Hexacyclic pyridoacridine Colon (HCT-116), leukemia (P388) 1–5 μM Mitochondrial apoptosis
Eilatin Ascidians Benzophenanthridine derivative Colon (HCT-116), kidney (HEK293) 2–8 μM Caspase activation

Research Findings and Clinical Potential

  • This compound :
    • Demonstrated selective toxicity against metastatic bladder cancer sublines (TSU-Pr1-B1/B2) .
    • Synergistic effects observed with platinum-based chemotherapeutics in preclinical models .
  • Shermilamine B: Shows nanomolar activity against multidrug-resistant leukemia cells, with ongoing studies on prodrug formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Meridine
Reactant of Route 2
Meridine

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